2-[(4-ETHYL-5-{[9-OXO-10(9H)-ACRIDINYL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETIC ACID
Overview
Description
2-[(4-ETHYL-5-{[9-OXO-10(9H)-ACRIDINYL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETIC ACID is a complex organic compound that features a unique combination of functional groups, including an acridine moiety, a triazole ring, and a thioacetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-ETHYL-5-{[9-OXO-10(9H)-ACRIDINYL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the acridine derivative, followed by the introduction of the triazole ring through cyclization reactions. The final step involves the incorporation of the thioacetic acid group under specific reaction conditions, such as the use of thiolating agents and appropriate solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[(4-ETHYL-5-{[9-OXO-10(9H)-ACRIDINYL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the acridine moiety or the triazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring or the thioacetic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the triazole ring or the thioacetic acid group.
Scientific Research Applications
Chemistry
In chemistry, 2-[(4-ETHYL-5-{[9-OXO-10(9H)-ACRIDINYL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETIC ACID is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential therapeutic properties. The acridine moiety is known for its intercalating properties with DNA, making it a candidate for anticancer research. The triazole ring and thioacetic acid group may also contribute to its biological activity, potentially leading to the development of new drugs.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique combination of functional groups allows for the design of materials with tailored characteristics, such as enhanced stability, reactivity, or specific interactions with other substances.
Mechanism of Action
The mechanism of action of 2-[(4-ETHYL-5-{[9-OXO-10(9H)-ACRIDINYL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETIC ACID involves its interaction with molecular targets such as DNA, enzymes, or receptors. The acridine moiety can intercalate with DNA, disrupting its structure and function. The triazole ring and thioacetic acid group may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- ({4-ethyl-5-[(9-oxoacridin-10(9H)-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
- ({4-ethyl-5-[(9-oxoacridin-10(9H)-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)propionic acid
Uniqueness
2-[(4-ETHYL-5-{[9-OXO-10(9H)-ACRIDINYL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity, stability, or biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[[4-ethyl-5-[(9-oxoacridin-10-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-2-23-17(21-22-20(23)28-12-18(25)26)11-24-15-9-5-3-7-13(15)19(27)14-8-4-6-10-16(14)24/h3-10H,2,11-12H2,1H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFZICVVGYZNTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)O)CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.